molecular formula C17H13BrN2O2S B2966426 4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 317374-38-2

4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2966426
CAS No.: 317374-38-2
M. Wt: 389.27
InChI Key: HFKKWTSRLJAXBX-UHFFFAOYSA-N
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Description

4-Bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a brominated benzamide derivative featuring a thiazole ring substituted with a 2-methoxyphenyl group. This compound belongs to a class of molecules widely studied for their biological activities, including antiviral, antimicrobial, and enzyme-modulating properties.

Properties

IUPAC Name

4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c1-22-15-5-3-2-4-13(15)14-10-23-17(19-14)20-16(21)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKKWTSRLJAXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Coupling Reaction: The final step involves coupling the thiazole derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or organic semiconductors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Substituents
Compound Name Benzamide Substituent Thiazole Substituent Key Features Reference
Target Compound 4-Bromo 4-(2-Methoxyphenyl) Bromine enhances halogen bonding
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-Phenoxy 4-(4-Methylphenyl) Phenoxy group improves lipophilicity
5-Bromo-2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide 5-Bromo, 2-Chloro 4-(4-Methylphenyl) Dual halogenation increases steric bulk
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide None 4-(4-Bromophenyl), methyl linker Bromophenyl enhances π-π stacking
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo None (2-Nitrophenyl amine) Nitro group introduces strong electron-withdrawing effects

Key Observations :

  • Halogenation : The bromine in the target compound likely enhances binding via halogen bonds, as seen in HIV-1 RT inhibitors (e.g., EMAC2060/EMAC2061 in ). In contrast, chloro substituents (e.g., 5-bromo-2-chloro analog in ) may reduce solubility due to increased hydrophobicity.
  • Thiazole Substituents: The 2-methoxyphenyl group in the target compound provides electron-donating effects, improving solubility compared to methylphenyl analogs (e.g., ).

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data for Selected Compounds
Compound Name IR ν(C=O) (cm⁻¹) IR ν(NH) (cm⁻¹) $^1$H-NMR (δ, ppm) Reference
Target Compound ~1663–1682 3150–3319 Aromatic protons: 7.2–8.5
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Not reported Not reported Methoxy: ~3.8; Methyl: ~2.4
4-Bromo-N-(2-nitrophenyl)benzamide ~1680 3278–3414 Nitro group protons: ~8.2–8.6

Insights :

  • The target compound’s IR spectrum aligns with benzamide derivatives, showing characteristic C=O (~1663–1682 cm⁻¹) and NH (~3150–3319 cm⁻¹) stretches .
  • Methoxy protons in the target compound resonate at ~3.8 ppm, distinct from methyl groups in analogs (~2.4 ppm) .

Crystallographic and Conformational Analysis

  • 4-Bromo-N-(2-nitrophenyl)benzamide () crystallizes with two molecules per asymmetric unit, forming intermolecular hydrogen bonds (N-H···O). The bromine’s para position minimizes steric clashes, a feature likely shared with the target compound .
  • Triazole Derivatives () adopt thione tautomeric forms, confirmed by absence of ν(S-H) in IR spectra. The target compound’s thiazole ring may exhibit similar tautomerism-dependent stability .

Biological Activity

4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a benzamide structure, with a bromine and a methoxy group contributing to its pharmacological properties. Its chemical formula is C16H14BrN3OSC_{16}H_{14}BrN_{3}OS.

Anticancer Properties

Research has demonstrated that derivatives of benzamide compounds exhibit promising anticancer activities. For instance, a related compound was evaluated for its inhibitory effects on various cancer cell lines. The study found that certain 4-bromo-N-substituted benzamides significantly inhibited cell proliferation in non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification, indicating their potential as targeted cancer therapies .

The biological activity of this compound is attributed to its ability to interfere with specific cellular pathways. In particular, the compound has been shown to inhibit key kinases involved in cancer cell proliferation and survival. For example, one study highlighted that similar thiazole derivatives acted as RET kinase inhibitors, demonstrating moderate to high potency against various cancer types .

Case Studies

  • Inhibition of Cancer Cell Lines : A study focusing on the anticancer effects of thiazole derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells and HCT-116 colon carcinoma cells. These results suggest that the compound may induce apoptosis and cell cycle arrest in these cancer types .
  • Mechanistic Insights : Molecular docking studies have indicated that this compound may inhibit STAT3 transcriptional activity by interfering with DNA binding processes, which is crucial for tumor growth and survival .

Data Table: Biological Activity Summary

Compound NameTargeted Cancer TypeIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)~5Inhibition of STAT3 activity
Related Thiazole DerivativeHCT-116 (Colon)~10Induction of apoptosis
4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivativesNSCLC (FGFR1 amplified)~8FGFR1 inhibition

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